molecular formula C12H12O2 B8676911 1,4-Naphthalenedione, 5,8-dihydro-6,7-dimethyl- CAS No. 62289-59-2

1,4-Naphthalenedione, 5,8-dihydro-6,7-dimethyl-

Cat. No. B8676911
CAS RN: 62289-59-2
M. Wt: 188.22 g/mol
InChI Key: QIOBQMYQSPXURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Naphthalenedione, 5,8-dihydro-6,7-dimethyl- is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Naphthalenedione, 5,8-dihydro-6,7-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Naphthalenedione, 5,8-dihydro-6,7-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62289-59-2

Product Name

1,4-Naphthalenedione, 5,8-dihydro-6,7-dimethyl-

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

6,7-dimethyl-5,8-dihydronaphthalene-1,4-dione

InChI

InChI=1S/C12H12O2/c1-7-5-9-10(6-8(7)2)12(14)4-3-11(9)13/h3-4H,5-6H2,1-2H3

InChI Key

QIOBQMYQSPXURF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2=C(C1)C(=O)C=CC2=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In toluene (60 ml) and acetic acid (10 ml), were dissolved 14.0 g (0.13 mol) of 1,4-benzoquinone, to which 20.0 g (0.24 mol) of 2,3-dimethyl-1,3-butadiene were added at -10° C. under stirring. Thereafter, the resultant mixture was gradually heated and stirred further for 3 hours at 40° C. The liquid reaction mixture was washed with water, and an organic layer was dried and concentrated under reduced pressure. Concentrated hydrochloric acid (1 ml) and ethanol (60 ml) were added to the residue, and the mixture was stirred for 1 hour at 40° C. After the liquid reaction mixture was concentrated under reduced pressure, the residue was dissolved in a liquid mixture of acetonitrile (100 ml) and water (30 ml). To the solution, were added 20.0 g (0.036 mol) of ceric ammonium nitrate at room temperature to stir the resultant mixture for 1 hour. The liquid reaction mixture was poured into water (200 ml) to make extraction with toluene (50 ml × 2). The resulting organic layer was washed with water, dried and concentrated under reduced pressure to obtain 21.5 g of a crude product of the title compound (yield: 88%).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ceric ammonium nitrate
Quantity
20 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
14 g
Type
reactant
Reaction Step Six
Quantity
60 mL
Type
solvent
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Six
Yield
88%

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